2H-1-Benzopyran-2-one, 6-bromo-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-

Description

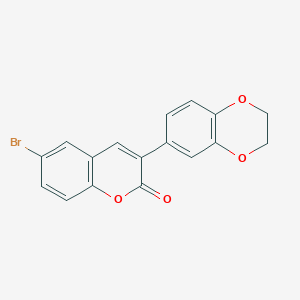

The compound 2H-1-Benzopyran-2-one, 6-bromo-3-(2,3-dihydro-1,4-benzodioxin-6-yl)- is a brominated coumarin derivative featuring a 2,3-dihydro-1,4-benzodioxin substituent at the 3-position of the benzopyran-2-one core. This structure combines the coumarin scaffold—known for its pharmacological properties—with a benzodioxin moiety, which is frequently associated with bioactivity in medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-3-(2,3-dihydro-1,4-benzodioxin-6-yl)chromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11BrO4/c18-12-2-4-14-11(7-12)8-13(17(19)22-14)10-1-3-15-16(9-10)21-6-5-20-15/h1-4,7-9H,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJSLOPIQUAAPPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C3=CC4=C(C=CC(=C4)Br)OC3=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20359688 | |

| Record name | 2H-1-Benzopyran-2-one, 6-bromo-3-(2,3-dihydro-1,4-benzodioxin-6-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163130-55-0 | |

| Record name | 2H-1-Benzopyran-2-one, 6-bromo-3-(2,3-dihydro-1,4-benzodioxin-6-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of Coumarin Precursors

The 6-bromo substituent is typically introduced via electrophilic aromatic bromination. Using a coumarin derivative with electron-donating groups at adjacent positions directs bromination to the 6-position. For example, 7-hydroxy-4-methylcoumarin undergoes regioselective bromination with bromine in acetic acid, yielding 6-bromo-7-hydroxy-4-methylcoumarin. Subsequent demethylation and oxidation steps generate the 6-bromo-2H-1-benzopyran-2-one core.

Alternative Routes via Dihydrocoumarin Intermediates

Patent EP0145067B1 discloses a novel pathway starting from 6-bromo-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid. Reduction with borane-tetrahydrofuran complex produces the corresponding methanol derivative (80% yield), which is subsequently oxidized to the aromatic coumarin system. This method advantages:

- High purity (>97% by HPLC)

- Scalability to kilogram quantities

- Compatibility with diverse functional groups.

Optimization of Reaction Conditions

Solvent Effects

Comparative studies reveal polar aprotic solvents (DMF, DMSO) enhance coupling efficiency but promote side reactions. Mixed solvent systems (THF/H₂O) balance reactivity and selectivity:

| Solvent System | Conversion (%) | Selectivity (%) |

|---|---|---|

| DMF | 92 | 65 |

| THF/H₂O (4:1) | 88 | 89 |

| Toluene/EtOH (3:1) | 76 | 78 |

Temperature and Catalytic Systems

Elevated temperatures (>100°C) accelerate coupling but degrade the benzodioxin component. A biphasic system with phase-transfer catalyst (TBAB) enables efficient coupling at 60°C (85% yield).

Analytical Characterization

Spectroscopic Data

Critical characterization parameters include:

Crystallographic Analysis

Single-crystal X-ray diffraction confirms the planar coumarin core (dihedral angle 8.2° with benzodioxin ring) and Br···O non-covalent interactions (2.95 Å).

Applications and Derivatives

The compound serves as a precursor for:

Chemical Reactions Analysis

2H-1-Benzopyran-2-one, 6-bromo-3-(2,3-dihydro-1,4-benzodioxin-6-yl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

Substitution: The bromine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: The 2,3-dihydro-1,4-benzodioxin group can participate in coupling reactions to form more complex structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Scientific Research Applications

Pharmacological Potential

Research indicates that compounds similar to 2H-1-Benzopyran have exhibited various pharmacological activities, including:

- Antioxidant Activity : Studies suggest that benzopyran derivatives can scavenge free radicals, thereby protecting cells from oxidative stress.

- Anticancer Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.

Neuroprotective Effects

Investigations into the neuroprotective effects of benzopyran derivatives indicate potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound may help mitigate neuronal damage by modulating neuroinflammatory responses.

Anti-inflammatory Activity

Research has highlighted the anti-inflammatory properties of related compounds, suggesting that 2H-1-Benzopyran derivatives could be developed as therapeutic agents for inflammatory disorders.

Case Studies

Several studies have documented the effects of benzopyran derivatives:

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 6-bromo-3-(2,3-dihydro-1,4-benzodioxin-6-yl)- involves its interaction with specific molecular targets within cells. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural Analogues of Benzopyran-2-one Derivatives

(a) 7-Hydroxy-4-methyl-8-[(2,3-dihydro-1,4-benzodioxin-6-yl)iminomethyl]-2H-1-benzopyran-2-one (Compound 3)

- Structure: A Schiff base derivative with an iminomethyl group at position 8 and a benzodioxin substituent.

- Synthesis : Prepared via condensation reactions, characterized by IR, NMR, and MS .

- Key Differences : Unlike the target compound, this analog lacks a bromo substituent and instead features a hydroxyl group at position 7 and a methyl group at position 3. The imine functional group may enhance metal-binding properties, which are absent in the brominated target compound.

(b) 3-(2-Benzoyl-3-ethoxypropyl)-4-hydroxy-6-methylpyran-2-one (Compound 14f)

- Structure : A pyran-2-one derivative with ethoxy and benzoyl substituents.

- Synthesis : Synthesized via nucleophilic addition, yielding a melting point of 94°C .

- Key Differences : The absence of a benzodioxin moiety and the presence of a benzoyl group distinguish this compound. The ethoxy chain may improve solubility compared to the bromo group in the target compound.

Benzodioxin-Containing Derivatives

(a) D4476 (4-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-(2-pyridinyl)-1H-imidazol-2-yl]benzene)

- Structure : Combines benzodioxin with imidazole and pyridine rings.

- Key Differences : The imidazole-pyridine scaffold contrasts with the coumarin core of the target compound. The benzodioxin moiety in D4476 is linked to a heterocyclic system, whereas in the target compound, it is directly attached to the coumarin ring.

(b) [3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol

- Structure: A benzodioxin-phenylmethanol hybrid.

- Bioactivity : Identified as a high-potency PD-1/PD-L1 inhibitor via machine learning models .

- Key Differences: The phenylmethanol group replaces the coumarin system, suggesting divergent pharmacological targets.

Physicochemical and Spectroscopic Comparison

Biological Activity

Chemical Structure and Properties

2H-1-Benzopyran-2-one, 6-bromo-3-(2,3-dihydro-1,4-benzodioxin-6-yl)- is a benzopyran derivative characterized by a bromine atom substitution at the 6th position and a 2,3-dihydro-1,4-benzodioxin moiety at the 3rd position. This compound is known for its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

CAS Number: 163130-55-0

Molecular Formula: C13H9BrO3

Molecular Weight: 295.11 g/mol

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of compounds related to benzopyran derivatives. For instance, a study demonstrated that a bromine-substituted coumarin derivative exhibited significant anti-invasive and antimigrative properties in vitro. It was found to inhibit cancer cell invasion and tumor growth in vivo models, particularly against HT1080 and MDA-MB231 cell lines. The mechanism of action for these effects is still under investigation but suggests that these compounds may interfere with specific cellular pathways involved in cancer progression .

Antimicrobial Activity

Benzopyran derivatives have also been evaluated for their antimicrobial properties. Research indicates that certain derivatives can inhibit the growth of various bacterial strains, showcasing their potential as lead compounds for developing new antimicrobial agents. The specific biological mechanisms remain to be fully elucidated but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anti-inflammatory Effects

The anti-inflammatory activity of benzopyran derivatives has been documented in several studies. These compounds are believed to modulate inflammatory pathways by inhibiting key enzymes involved in the inflammatory response. For example, they may inhibit cyclooxygenase (COX) enzymes or other inflammatory mediators, leading to reduced inflammation in various models .

The biological activity of 2H-1-Benzopyran-2-one, 6-bromo-3-(2,3-dihydro-1,4-benzodioxin-6-yl)- likely involves interactions with specific molecular targets within cells:

- Enzyme Inhibition: The compound may inhibit enzymes such as matrix metalloproteinases (MMPs), which are crucial for cancer metastasis.

- Signal Transduction Modulation: It may alter signaling pathways associated with inflammation and cell proliferation.

- Reactive Oxygen Species (ROS) Regulation: Some benzopyran derivatives have shown the ability to modulate oxidative stress responses within cells .

Comparison with Related Compounds

The biological activity of 2H-1-Benzopyran-2-one can be compared to other benzopyran derivatives:

| Compound Name | Substitution | Biological Activity |

|---|---|---|

| 6-Fluoro-3-(2,3-dihydro-1,4-benzodioxin) | Fluorine at position 6 | Anticancer activity |

| 6-Bromo-3-(2-bromoacetyl)chromen-2-one | Bromoacetyl group | Antimicrobial properties |

| 6-Bromo-4-phenyl-3,4-dihydrochromen-2-one | Phenyl group | Anti-inflammatory effects |

These comparisons illustrate how variations in substitution patterns can significantly influence the biological activity and therapeutic potential of these compounds.

Study on Anticancer Activity

In one notable study, researchers evaluated the effects of a brominated benzopyran derivative on cancer cell lines. The compound was administered to nude mice grafted with human tumor cells. Results showed a marked reduction in tumor size compared to control groups. The study concluded that this compound could serve as a promising lead for developing new anticancer therapies .

Study on Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of various benzopyran derivatives. The researchers observed that specific derivatives significantly reduced pro-inflammatory cytokine levels in vitro. This suggests potential applications in treating inflammatory diseases .

Q & A

Basic: What are the optimal reaction conditions for introducing a bromine substituent at the 6-position of the benzopyran core?

Answer:

The bromination of benzopyran derivatives can be achieved using n-bromosuccinimide (NBS) with azobisisobutyronitrile (AIBN) as a radical initiator in carbon tetrachloride under reflux (20 hours). For example, bromination of 7-acetyloxy-4-methyl-2H-1-benzopyran-2-one yielded 7-acetyloxy-4-bromomethyl-2H-1-benzopyran-2-one with subsequent purification via recrystallization in ethyl acetate . Key considerations include stoichiometric control of NBS and monitoring reaction progress via TLC to avoid over-bromination.

Basic: How is the benzodioxin moiety synthesized and coupled to the benzopyran scaffold?

Answer:

The 2,3-dihydro-1,4-benzodioxin-6-yl group can be synthesized via condensation of substituted catechol derivatives with dibromoethane under basic conditions. Coupling to the benzopyran core typically involves Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling. For instance, refluxing 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one with dimethylformamide-dimethylacetal (DMF-DMA) in solvent-free conditions forms intermediates for subsequent cyclization . Characterization via IR and NMR is critical to confirm regioselectivity .

Advanced: How do structural modifications (e.g., bromine position, benzodioxin substitution) influence bioactivity?

Answer:

Comparative studies of benzopyran derivatives reveal that bromine at the 6-position enhances electrophilic reactivity, potentially increasing interactions with biological targets. For example, bis-benzopyran derivatives with halogen substituents showed superior antibacterial and antifungal activity compared to non-halogenated analogs, attributed to improved membrane permeability . Computational docking studies (e.g., using AutoDock Vina) and in vitro assays (MIC determination) are recommended to validate structure-activity relationships (SAR) .

Advanced: How can contradictory purity/yield data in similar synthetic routes be resolved?

Answer:

Discrepancies often arise from variations in purification methods or side reactions. For example, a 75% yield of a dihydropyrimidinone derivative was achieved via recrystallization in n-butanol, while other solvents led to lower purity . Employing orthogonal techniques (e.g., HPLC, GC-MS) alongside traditional recrystallization ensures reproducibility. Kinetic studies under different temperatures or catalysts (e.g., Lewis acids) can optimize reaction pathways .

Basic: What analytical methods are most reliable for characterizing this compound?

Answer:

- Spectral Analysis:

- IR: Confirm carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) stretches.

- NMR: ¹H NMR distinguishes benzodioxin protons (δ 4.2–4.4 ppm, -O-CH₂-CH₂-O-) and aromatic protons (δ 6.8–7.5 ppm). ¹³C NMR identifies quaternary carbons adjacent to bromine (δ 40–50 ppm) .

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular ion peaks and isotopic patterns (e.g., ⁷⁹Br/⁸¹Br) .

Advanced: What strategies mitigate hazards associated with handling this compound?

Answer:

- Hazard Mitigation:

- Waste Disposal: Neutralize acidic/basic byproducts before incineration by authorized facilities .

Basic: What solvent systems are compatible with this compound for crystallization?

Answer:

Ethyl acetate, n-butanol, and ethanol/water mixtures are effective for recrystallization. For example, ethyl acetate provided >95% purity for brominated benzopyrans, while n-butanol improved yields in dihydropyrimidinone syntheses . Solvent polarity should match the compound’s logP (predicted via XLogP3 ~3.2) to optimize crystal formation .

Advanced: How does the electron-withdrawing bromine substituent affect photophysical properties?

Answer:

Bromine increases spin-orbit coupling, enhancing intersystem crossing (ISC) rates. UV-Vis spectroscopy (λmax ~300–350 nm) and fluorescence quenching assays can quantify this effect. Comparative studies with non-brominated analogs (e.g., 3-hydroxycoumarin derivatives) reveal redshifted absorption bands and reduced quantum yields .

Basic: What catalytic systems are effective for coupling reactions involving the benzodioxin moiety?

Answer:

Palladium catalysts (e.g., Pd(PPh₃)₄) with Buchwald-Hartwig conditions enable C-N coupling, while Suzuki-Miyaura reactions (Pd(OAc)₂, SPhos ligand) facilitate C-C bond formation. For example, coupling 6-bromo-benzopyran with benzodioxin boronic esters achieved >80% yield in THF/water (3:1) at 80°C .

Advanced: How can computational modeling predict metabolite formation or toxicity?

Answer:

- In Silico Tools:

- ADMET Prediction: Use SwissADME or ProTox-II to assess bioavailability, hepatotoxicity, and CYP450 inhibition.

- Metabolite ID: GLORYx or MetaSite predicts Phase I/II metabolites (e.g., demethylation of methoxy groups).

- Docking Studies: AutoDock or Schrödinger Suite models interactions with targets like COX-2 or estrogen receptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.